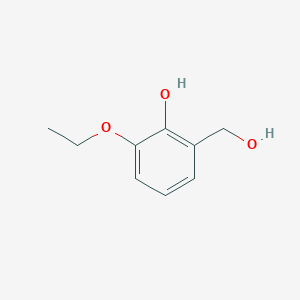

2-Ethoxy-6-(hydroxymethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-6-(hydroxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-2-12-8-5-3-4-7(6-10)9(8)11/h3-5,10-11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTWHZCGJPCCNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Ethoxy 6 Hydroxymethyl Phenol

Direct Functionalization Approaches to the Phenolic Core

Direct functionalization methods aim to introduce the ethoxy and hydroxymethyl groups onto a phenolic ring system. These approaches are often favored for their atom economy and potentially shorter synthetic sequences.

Regioselective Hydroxymethylation of Phenolic Precursors

A key strategy for synthesizing 2-ethoxy-6-(hydroxymethyl)phenol involves the regioselective hydroxymethylation of a suitable phenolic precursor, typically 2-ethoxyphenol (B1204887). This reaction introduces a hydroxymethyl (-CH2OH) group onto the aromatic ring. mdpi.com The primary challenge lies in controlling the position of this new substituent, with a strong preference for the ortho position relative to the existing hydroxyl group.

The hydroxymethylation of phenols with formaldehyde (B43269) can proceed under both acidic and basic conditions. youtube.com Under basic conditions, the phenol (B47542) is deprotonated to form a more nucleophilic phenoxide ion. youtube.com This phenoxide then attacks formaldehyde, leading to the formation of ortho and para hydroxymethylphenol isomers. youtube.com The reaction often proceeds via a quinone methide intermediate. youtube.com The choice of reaction conditions and catalysts is crucial in directing the regioselectivity of this process. mdpi.comiitm.ac.in

A variety of catalytic systems have been explored to enhance the ortho-selectivity of hydroxymethylation. Divalent metal salts have been shown to influence regioselectivity. mdpi.com For instance, magnesium-mediated reactions can promote ortho-specific functionalization by coordinating with the phenoxide and formaldehyde, thus facilitating the desired reaction pathway. sciencemadness.org The use of microporous titanoaluminophosphate molecular sieves has also been investigated as a catalyst for the ortho-selective hydroxymethylation of phenol. iitm.ac.in The formation of an activated complex involving a hydrogen bond between formaldehyde coordinated to the catalyst's titanium and the phenol's hydroxyl group is believed to promote ortho-alkylation. iitm.ac.in

Here is an interactive data table showing the effect of different catalysts on the hydroxymethylation of phenols:

Table 1: Influence of Catalytic Systems on Phenol Hydroxymethylation| Catalyst System | Precursor | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| Magnesium Methoxide | Phenols | Salicylaldehydes | Mediates ortho-specific formylation, which can be reduced to the target hydroxymethylphenol. | sciencemadness.org |

| TiAPO-5 Molecular Sieves | Phenol | o-Hydroxymethyl phenol, Salicylic aldehyde | High ortho selectivity. The presence of trialkylamine leads to the aldehyde as the major product. | iitm.ac.in |

The yield and purity of 2-ethoxy-6-(hydroxymethyl)phenol are highly dependent on the reaction conditions. Factors such as pH, temperature, reaction time, and the ratio of reactants play a critical role. For example, in the hydroxymethylation of phenol, the rate of formation of the ortho-isomer increases with pH, while it remains nearly constant for the para-isomer. iitm.ac.in However, at elevated temperatures and longer reaction times, side reactions such as acetalization and condensation can occur, leading to the formation of byproducts. iitm.ac.in The choice of solvent is also crucial, as it can influence the solubility of reactants and the stability of intermediates.

Ortho-Formylation Strategies and Subsequent Reduction Pathways

An alternative two-step approach to obtaining 2-ethoxy-6-(hydroxymethyl)phenol involves the initial ortho-formylation of 2-ethoxyphenol to produce 3-ethoxysalicylaldehyde (B1293910), followed by the reduction of the formyl group (-CHO) to a hydroxymethyl group (-CH2OH). sciencemadness.orgmdma.ch

Ortho-formylation can be achieved using various methods, including the use of paraformaldehyde with magnesium dichloride and triethylamine. mdma.chorgsyn.org This method is known for its high regioselectivity, exclusively yielding the ortho-formylated product. orgsyn.orgorgsyn.org The reaction is believed to proceed through the formation of a phenoxymagnesium chloride intermediate, which then reacts with formaldehyde. mdma.ch The subsequent reduction of the aldehyde to the alcohol can be readily accomplished using standard reducing agents like sodium borohydride (B1222165).

Precursor-Based Synthetic Routes to 2-Ethoxy-6-(hydroxymethyl)phenol

Besides direct functionalization, 2-ethoxy-6-(hydroxymethyl)phenol can be synthesized from more complex precursors that already contain some of the required functionalities. One such approach involves the use of 3-ethoxysalicylaldehyde as a starting material. A recently reported synthesis of a Schiff base, 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol, starts from 3-ethoxysalicylaldehyde and 3-nitroaniline. researchgate.net While this study focused on the synthesis of the Schiff base and its metal complexes, the starting material, 3-ethoxysalicylaldehyde, is a direct precursor to 2-ethoxy-6-(hydroxymethyl)phenol via reduction.

Another potential precursor-based route could start from catechol (1,2-dihydroxybenzene). tdcommons.org A process for the preparation of 2-ethoxyphenol from catechol and diethyl sulfate (B86663) has been described. tdcommons.org This 2-ethoxyphenol can then be subjected to hydroxymethylation as described in section 2.1.1.

Reduction Reactions of Aldehyde Derivatives

A prominent and direct route to 2-Ethoxy-6-(hydroxymethyl)phenol involves the reduction of its corresponding aldehyde precursor, 3-ethoxysalicylaldehyde (also known as 2-ethoxy-6-formylphenol). This transformation targets the conversion of the formyl group (-CHO) into a hydroxymethyl group (-CH2OH) and can be accomplished using various reducing agents.

One of the most common and effective reagents for this purpose is sodium borohydride (NaBH₄). The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or a mixture of ethanol (B145695) and water. The aldehyde is dissolved in the solvent, and sodium borohydride is added portion-wise at a controlled temperature, often at room temperature or below, to manage the exothermic nature of the reaction. The borohydride anion (BH₄⁻) acts as a source of hydride ions (H⁻), which nucleophilically attack the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the desired primary alcohol. While specific yield data for the reduction of 3-ethoxysalicylaldehyde to 2-Ethoxy-6-(hydroxymethyl)phenol is not extensively reported in publicly available literature, this method is known for its high efficiency and selectivity for aldehydes over other potentially reducible functional groups under mild conditions. youtube.comchemicalforums.com

Catalytic hydrogenation presents another viable method for the reduction of 3-ethoxysalicylaldehyde. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for aldehyde reduction include platinum (Pt), palladium (Pd), and nickel (Ni), often supported on materials like carbon (C) or alumina (B75360) (Al₂O₃). The reaction is typically conducted in a solvent such as ethanol or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. The catalyst facilitates the addition of hydrogen across the carbonyl double bond, leading to the formation of the hydroxymethyl group. The efficiency and selectivity of catalytic hydrogenation can be influenced by factors such as the choice of catalyst, solvent, temperature, and hydrogen pressure. youtube.com

Table 1: Comparison of Reduction Methods for Aldehyde Derivatives

| Method | Reducing Agent/Catalyst | Typical Solvents | General Conditions | Advantages |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol/Water | Room temperature or below | High selectivity, mild conditions, operational simplicity. |

| Catalytic Hydrogenation | H₂ with Pt/C, Pd/C, or Ni | Ethanol, Ethyl Acetate | Pressurized H₂ atmosphere | High efficiency, clean work-up. |

Nucleophilic Substitution Approaches on Halogenated Intermediates

An alternative synthetic strategy for 2-Ethoxy-6-(hydroxymethyl)phenol involves the application of nucleophilic substitution reactions on a suitably halogenated precursor. A key example of this approach is the Williamson ether synthesis. masterorganicchemistry.comchegg.com

This method would conceptually start with a di-functionalized phenol, such as 2-bromo-6-(hydroxymethyl)phenol (B1591392). In this scenario, the phenolic hydroxyl group is first deprotonated using a base, such as sodium hydroxide (B78521) or potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an ethylating agent like ethyl bromide or diethyl sulfate. However, a more direct and common application of the Williamson ether synthesis for this target molecule would involve the reaction of a phenoxide with an ethyl halide. Specifically, one could envision the reaction of a pre-formed phenoxide of a hydroxymethyl-substituted phenol with an ethyl halide.

A plausible route would involve the reaction of 2-bromo-6-(hydroxymethyl)phenol with a strong base like sodium hydride (NaH) to deprotonate the phenolic hydroxyl group, followed by reaction with an ethylating agent. A more direct approach would be the reaction with sodium ethoxide (NaOEt). In this case, the ethoxide acts as the nucleophile, displacing the bromide from the aromatic ring. It is important to note that nucleophilic aromatic substitution on unactivated aryl halides can be challenging and may require harsh reaction conditions or a metal catalyst, such as copper. doubtnut.com The reactivity of the aryl halide is a critical factor, and the presence of activating groups ortho or para to the halogen can significantly facilitate the reaction.

While the Williamson ether synthesis is a cornerstone of ether formation, its application to the synthesis of 2-Ethoxy-6-(hydroxymethyl)phenol from a halogenated precursor is not extensively detailed in readily available literature with specific experimental conditions and yields.

Emerging and Novel Synthetic Protocols for Enhanced Efficiency and Sustainability

The development of more efficient and environmentally benign synthetic methods is a continuous pursuit in chemical research. For the synthesis of 2-Ethoxy-6-(hydroxymethyl)phenol and related compounds, this focus translates into the exploration of green chemistry principles and advanced catalytic systems.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of synthesizing 2-Ethoxy-6-(hydroxymethyl)phenol, these principles can be applied to various aspects of the synthetic routes.

For instance, in the etherification step, traditional ethylating agents like ethyl halides can be replaced with greener alternatives. Diethyl carbonate, for example, is a less toxic and more environmentally friendly ethylating agent. Its use in the presence of a suitable catalyst can provide a greener pathway to the ethoxy group.

The choice of solvent is another critical area for the application of green chemistry. Traditional volatile organic compounds (VOCs) can be replaced with more benign alternatives such as water, ethanol, or supercritical fluids. The development of solvent-free reaction conditions is an even more desirable goal.

Stereoselective Synthesis Considerations for Chiral Derivatives

The synthesis of chiral derivatives of 2-Ethoxy-6-(hydroxymethyl)phenol, where the molecule possesses a specific three-dimensional arrangement of its atoms, would require the use of stereoselective synthetic methods. While there is no specific information available in the public domain regarding the synthesis of chiral derivatives of this particular compound, general principles of asymmetric synthesis can be considered.

If a chiral center were to be introduced, for example, by modifying the hydroxymethyl group or by introducing a chiral substituent on the aromatic ring, enantioselective or diastereoselective reactions would be necessary to produce a single enantiomer or diastereomer.

For instance, if a prochiral ketone precursor were used instead of an aldehyde, its asymmetric reduction could yield a chiral secondary alcohol. This could be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. nih.gov Similarly, if a chiral auxiliary were employed during the synthesis, it could direct the stereochemical outcome of a key reaction step.

The development of stereoselective synthetic routes to chiral derivatives of 2-Ethoxy-6-(hydroxymethyl)phenol remains an area for future research and could be of interest for applications where specific stereoisomers exhibit enhanced biological activity or material properties.

Advanced Spectroscopic and Structural Characterization Techniques for 2 Ethoxy 6 Hydroxymethyl Phenol

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal evidence for the molecular structure of 2-Ethoxy-6-(hydroxymethyl)phenol, including bond lengths, bond angles, and torsional angles.

Analysis of Crystal Packing Motifs and Supramolecular Assembly

The study of crystal packing reveals how individual molecules of 2-Ethoxy-6-(hydroxymethyl)phenol arrange themselves in the crystal lattice. This arrangement is governed by intermolecular forces such as hydrogen bonds, van der Waals interactions, and potential π-π stacking. For instance, in related phenol (B47542) derivatives, molecules often form centrosymmetric dimeric subunits through hydrogen bonding between hydroxymethyl groups. These dimers can then assemble into larger sheets or three-dimensional networks. The presence of both a hydroxyl and a hydroxymethyl group in 2-Ethoxy-6-(hydroxymethyl)phenol offers multiple sites for hydrogen bonding, likely leading to complex and stable supramolecular architectures.

Characterization of Intramolecular Hydrogen Bonding Networks

Beyond the intermolecular interactions, the potential for intramolecular hydrogen bonding in 2-Ethoxy-6-(hydroxymethyl)phenol is a key area of investigation. An intramolecular hydrogen bond could form between the phenolic hydroxyl group and the oxygen of the ethoxy group, or between the hydroxyl of the hydroxymethyl group and the phenolic oxygen. The formation of such a bond would significantly influence the conformation of the molecule. For example, in similar structures like 2-halophenols, the presence and strength of intramolecular hydrogen bonds have been a subject of detailed spectroscopic and theoretical investigations. hw.ac.uk The existence of these bonds in the solid state would be clearly identifiable from the atomic coordinates and bond distances obtained through X-ray diffraction.

Investigation of Tautomeric Forms within the Crystal Lattice

Phenolic compounds can, in principle, exist in tautomeric forms, such as the keto-enol tautomerism. While the aromatic phenol form is generally the most stable, the specific crystalline environment can sometimes stabilize a less common tautomer. X-ray crystallography would definitively establish the dominant tautomeric form of 2-Ethoxy-6-(hydroxymethyl)phenol in the solid state by precisely locating the hydrogen atoms. Studies on related Schiff bases derived from substituted phenols have shown that the enol form is typically preferred in the solid state. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of 2-Ethoxy-6-(hydroxymethyl)phenol would provide a wealth of information about the different types of protons present in the molecule. The chemical shifts, integration values, and coupling patterns of the signals would allow for the assignment of each proton to its specific location.

Based on predictive models and data from similar compounds, the expected ¹H NMR signals are as follows:

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (H3, H4, H5) | 6.7 - 7.0 | Multiplet | 3H |

| Hydroxymethyl (-CH₂OH) | ~4.7 | Singlet | 2H |

| Ethoxy (-OCH₂CH₃) | ~4.1 | Quartet | 2H |

| Phenolic (-OH) | Variable (4-8) | Broad Singlet | 1H |

| Ethoxy (-OCH₂CH₃) | ~1.4 | Triplet | 3H |

This is a predicted data table. Actual experimental values may vary.

The aromatic protons would appear as a complex multiplet in the aromatic region. The benzylic protons of the hydroxymethyl group would likely appear as a singlet, and the ethoxy group would give rise to a characteristic quartet and triplet. The chemical shift of the phenolic hydroxyl proton is often broad and can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 2-Ethoxy-6-(hydroxymethyl)phenol would give a distinct signal.

Predicted ¹³C NMR chemical shifts are presented in the table below:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-OH) | ~148 |

| C2 (C-OCH₂CH₃) | ~146 |

| C6 (C-CH₂OH) | ~125 |

| C3, C4, C5 | 115 - 122 |

| Ethoxy (-OCH₂CH₃) | ~64 |

| Hydroxymethyl (-CH₂OH) | ~62 |

| Ethoxy (-OCH₂CH₃) | ~15 |

This is a predicted data table. Actual experimental values may vary.

The signals for the oxygen-substituted aromatic carbons (C1 and C2) would appear at the downfield end of the spectrum. The other aromatic carbons and the carbons of the hydroxymethyl and ethoxy groups would have characteristic chemical shifts that allow for their unambiguous assignment, confirming the carbon skeleton of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the complex structure of 2-Ethoxy-6-(hydroxymethyl)phenol by mapping out the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships within the molecule. For 2-Ethoxy-6-(hydroxymethyl)phenol, COSY spectra would show cross-peaks between adjacent protons, for instance, confirming the ethyl group by showing a correlation between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons. It would also delineate the coupling between the aromatic protons on the benzene (B151609) ring, helping to establish their relative positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond correlation between protons and the carbon atoms they are attached to. sdsu.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For example, the proton signal of the hydroxymethyl group (-CH2OH) would correlate with the corresponding carbon signal, and the aromatic protons would correlate with their respective aromatic carbon atoms. This technique helps to differentiate between the various carbon environments within the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is instrumental in piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This technique would show correlations between the protons of the ethoxy group and the aromatic carbon to which it is attached, as well as correlations between the hydroxymethyl protons and the adjacent aromatic carbons. These long-range correlations are key to confirming the substitution pattern of the benzene ring.

Table 1: Expected 2D NMR Correlations for 2-Ethoxy-6-(hydroxymethyl)phenol

| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H - ¹H | - Ethoxy -CH₂- ↔ -CH₃- Aromatic protons ↔ Adjacent aromatic protons | - Confirms ethyl group structure.- Establishes connectivity of aromatic protons. |

| HSQC | ¹H - ¹³C (1-bond) | - Ethoxy -CH₂- ↔ Ethoxy C- Ethoxy -CH₃ ↔ Ethoxy C- Hydroxymethyl -CH₂- ↔ Hydroxymethyl C- Aromatic H ↔ Aromatic C | - Assigns carbon signals directly attached to protons. |

| HMBC | ¹H - ¹³C (2-3 bonds) | - Ethoxy -CH₂- ↔ Aromatic C₁- Hydroxymethyl -CH₂- ↔ Aromatic C₆ and C₁- Aromatic protons ↔ Other aromatic carbons | - Confirms substitution pattern on the benzene ring.- Links functional groups to the aromatic core. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in 2-Ethoxy-6-(hydroxymethyl)phenol.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the phenolic and hydroxymethyl groups, likely broadened due to hydrogen bonding. C-H stretching vibrations of the aromatic ring and the aliphatic ethoxy and hydroxymethyl groups would appear in the 2850-3100 cm⁻¹ region. Characteristic C-O stretching bands for the ether and alcohol functionalities would be expected in the 1000-1300 cm⁻¹ range. researchgate.net Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in Raman spectra, providing clear signals for the substituted benzene ring. The symmetric stretching of the C-O-C ether linkage would also be a characteristic Raman band.

Table 2: Characteristic Vibrational Frequencies for 2-Ethoxy-6-(hydroxymethyl)phenol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Phenolic/Alcoholic O-H | Stretching | 3200-3600 (broad) | FT-IR |

| Aromatic C-H | Stretching | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H | Stretching | 2850-2980 | FT-IR, Raman |

| Aromatic C=C | Stretching | 1450-1600 | FT-IR, Raman |

| Ether C-O | Stretching | 1200-1260 | FT-IR, Raman |

| Alcohol C-O | Stretching | 1000-1050 | FT-IR, Raman |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Tautomerism in Solution

UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can provide insights into the presence of tautomeric forms in solution. The electronic spectrum of 2-Ethoxy-6-(hydroxymethyl)phenol is expected to show absorption bands characteristic of a substituted phenol. These absorptions arise from π→π* transitions within the benzene ring. The position and intensity of these bands can be influenced by the solvent polarity, which can affect the extent of hydrogen bonding and potentially stabilize different tautomeric forms. While the enol form (the phenolic structure) is expected to be the predominant tautomer, UV-Vis spectroscopy can be used to investigate the possibility of keto-enol tautomerism under different solvent conditions. researchgate.netresearchgate.netsonar.ch

Table 3: Expected UV-Vis Absorption Maxima for 2-Ethoxy-6-(hydroxymethyl)phenol

| Electronic Transition | Expected Wavelength Range (nm) | Solvent Effects |

| π→π* (Benzene Ring) | 270-290 | A shift in λmax may be observed with changing solvent polarity, indicating interactions between the solvent and the chromophore. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of 2-Ethoxy-6-(hydroxymethyl)phenol and for obtaining structural information through the analysis of its fragmentation pattern.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (C₉H₁₂O₃), which is 168.19 g/mol .

Fragmentation Pattern: The fragmentation of 2-Ethoxy-6-(hydroxymethyl)phenol under electron ionization (EI) would likely proceed through several characteristic pathways. libretexts.org A common fragmentation for phenols is the loss of a hydrogen atom to form a stable phenoxy radical. Ethers can undergo alpha-cleavage, leading to the loss of an ethyl radical from the ethoxy group. libretexts.org Another likely fragmentation pathway is the loss of a water molecule from the hydroxymethyl group. The benzylic position of the hydroxymethyl group also makes it susceptible to cleavage.

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Ethoxy-6-(hydroxymethyl)phenol

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 168 | [C₉H₁₂O₃]⁺ | Molecular Ion |

| 139 | [C₇H₇O₃]⁺ | Loss of an ethyl radical (-CH₂CH₃) |

| 151 | [C₉H₁₁O₂]⁺ | Loss of a hydroxyl radical (-OH) |

| 123 | [C₇H₇O₂]⁺ | Loss of an ethoxy radical (-OCH₂CH₃) |

| 94 | [C₆H₆O]⁺ | Loss of ethoxy and hydroxymethyl groups, followed by rearrangement |

Computational Chemistry and Theoretical Investigations of 2 Ethoxy 6 Hydroxymethyl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. rsc.org For 2-Ethoxy-6-(hydroxymethyl)phenol, DFT calculations are pivotal in determining its most stable three-dimensional arrangement (geometry optimization) and understanding the distribution of electrons within the molecule (electronic structure).

Evaluation of Basis Set and Functional Selection Effects on Computational Accuracy

The precision of DFT calculations is intrinsically linked to the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to construct the molecular orbitals.

A variety of functionals exist, each with its own strengths and weaknesses. For phenolic compounds, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide a good balance of accuracy and computational efficiency. nih.govbohrium.com Other functionals, including the M06 suite of functionals, may also be employed to capture different aspects of electron correlation.

The choice of basis set is equally critical. Pople-style basis sets, such as 6-311++G(d,p) , are commonly employed for molecules of this size. nih.gov The notation indicates a triple-zeta valence basis set augmented with diffuse functions on heavy atoms and hydrogen (++G) and polarization functions on heavy atoms (d) and hydrogen (p). Diffuse functions are important for describing the behavior of electrons far from the nucleus, which is relevant for anions and systems with lone pairs, while polarization functions allow for more flexibility in the shape of the orbitals. acs.org The impact of basis set selection on the calculated properties of a molecule analogous to 2-Ethoxy-6-(hydroxymethyl)phenol, vanillyl alcohol, has been a subject of computational studies. rsc.orgbohrium.com

To illustrate the effect of the theoretical level on calculated geometric parameters, the following table presents hypothetical optimized bond lengths for 2-Ethoxy-6-(hydroxymethyl)phenol using different combinations of functionals and basis sets.

| Bond | B3LYP/6-31G(d) (Å) | B3LYP/6-311++G(d,p) (Å) | M06-2X/6-311++G(d,p) (Å) |

| C1-C2 | 1.405 | 1.401 | 1.399 |

| C1-O(H) | 1.365 | 1.361 | 1.359 |

| C2-O(Et) | 1.370 | 1.366 | 1.364 |

| C6-C(H2OH) | 1.510 | 1.507 | 1.505 |

This table is illustrative and contains hypothetical data to demonstrate the expected variations with different computational levels.

Solvation Model Influence on Optimized Geometries (e.g., Polarizable Continuum Model)

Chemical reactions and spectroscopic measurements are often performed in a solvent. The presence of a solvent can significantly influence the geometry and electronic structure of a molecule. Explicitly modeling each solvent molecule is computationally expensive. Therefore, implicit solvation models, such as the Polarizable Continuum Model (PCM) , are frequently used. wikipedia.orgnih.gov

The PCM treats the solvent as a continuous dielectric medium that is polarized by the solute molecule. wikipedia.org This polarization field, in turn, interacts with the solute, leading to changes in its geometry and energy. The use of PCM in geometry optimizations can lead to more accurate predictions of molecular properties in solution. digitellinc.com For phenolic compounds, the inclusion of a solvent model is particularly important for accurately describing hydrogen bonding interactions with the solvent. Studies on the analogous compound vanillyl alcohol have employed the PCM to account for solvent effects. rsc.orgresearchgate.net

The following table illustrates the potential influence of a solvent model (PCM, water) on the optimized dihedral angles of 2-Ethoxy-6-(hydroxymethyl)phenol, which are often sensitive to the molecular environment.

| Dihedral Angle | Gas Phase (°) | PCM (Water) (°) |

| C2-C1-O-H | 0.5 | 1.2 |

| C1-C2-O-C(ethyl) | 2.1 | 3.5 |

| C5-C6-C(H2OH)-O | 85.3 | 88.1 |

This table is illustrative and contains hypothetical data.

Spectroscopic Property Prediction and Validation through Computational Approaches

Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between the molecular structure and the experimental observations.

Vibrational Frequency Analysis for Infrared and Raman Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. science.gov A frequency calculation is typically performed after a geometry optimization to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain the harmonic vibrational frequencies.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. For B3LYP calculations with Pople-style basis sets, scaling factors are well-established.

The predicted IR and Raman intensities can also be calculated, aiding in the assignment of experimental spectral bands. For phenolic compounds, characteristic vibrational modes include the O-H stretch, C-O stretches, and various aromatic ring vibrations. Theoretical studies on vanillyl alcohol have demonstrated the utility of DFT in assigning its vibrational spectrum. bohrium.com

Below is a table showing a hypothetical comparison of calculated (scaled) and experimental vibrational frequencies for key modes in 2-Ethoxy-6-(hydroxymethyl)phenol.

| Vibrational Mode | Calculated (Scaled, cm⁻¹) | Experimental (cm⁻¹) |

| Phenolic O-H Stretch | 3450 | 3445 |

| Aliphatic O-H Stretch | 3380 | 3375 |

| Aromatic C-H Stretch | 3050 | 3048 |

| C-O (Phenolic) Stretch | 1260 | 1258 |

| C-O (Ethoxy) Stretch | 1230 | 1225 |

| C-O (Hydroxymethyl) Stretch | 1030 | 1028 |

This table is illustrative and contains hypothetical data.

Electronic Absorption Spectra Prediction using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited states of molecules and predicting their electronic absorption spectra (UV-Vis spectra). nih.govresearchgate.net TD-DFT calculations provide information about the excitation energies, which correspond to the wavelengths of absorption, and the oscillator strengths, which are related to the intensity of the absorption bands.

For aromatic compounds like 2-Ethoxy-6-(hydroxymethyl)phenol, the electronic transitions are typically of π → π* character. TD-DFT calculations can help to assign the observed absorption bands to specific electronic transitions between molecular orbitals. The choice of functional and the inclusion of a solvent model are also important for obtaining accurate predictions of UV-Vis spectra.

A hypothetical TD-DFT prediction for the main electronic transitions of 2-Ethoxy-6-(hydroxymethyl)phenol in methanol (B129727) is presented in the table below.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 285 | 0.08 | HOMO → LUMO |

| S₀ → S₂ | 230 | 0.45 | HOMO-1 → LUMO |

This table is illustrative and contains hypothetical data. HOMO stands for Highest Occupied Molecular Orbital and LUMO for Lowest Unoccupied Molecular Orbital.

Nuclear Magnetic Resonance Chemical Shift Prediction and Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework, can accurately predict NMR chemical shifts (¹H and ¹³C). researchgate.netimist.ma

The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. These shielding tensors are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts is sensitive to the quality of the geometry optimization and the level of theory used for the GIAO calculation. Comparing calculated and experimental chemical shifts can provide strong evidence for the correctness of a proposed structure. Computational studies on related phenolic compounds have shown excellent correlation between calculated and experimental NMR data. researchgate.net

The following table provides a hypothetical correlation of calculated and experimental ¹H and ¹³C NMR chemical shifts for 2-Ethoxy-6-(hydroxymethyl)phenol in CDCl₃.

| Atom | Calculated (ppm) | Experimental (ppm) |

| H (Phenolic OH) | 5.80 | 5.75 |

| H (Aromatic) | 6.90 - 7.10 | 6.85 - 7.05 |

| H (CH₂OH) | 4.60 | 4.55 |

| H (OCH₂) | 4.10 | 4.05 |

| H (CH₃) | 1.40 | 1.35 |

| C (Aromatic) | 110 - 150 | 108 - 148 |

| C (CH₂OH) | 64.0 | 63.5 |

| C (OCH₂) | 65.0 | 64.5 |

| C (CH₃) | 15.0 | 14.8 |

This table is illustrative and contains hypothetical data.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, which arises from the interactions between filled donor and empty acceptor orbitals within a molecule. This analysis provides a quantitative description of the Lewis-like chemical bonding and the extent of non-covalent interactions.

For 2-Ethoxy-6-(hydroxymethyl)phenol, an NBO analysis would be instrumental in understanding the intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent ethoxy and hydroxymethyl groups. The stabilization energies (E(2)) associated with the delocalization of lone pair electrons from the oxygen atoms of the hydroxyl and ethoxy groups into the antibonding orbitals of neighboring bonds could be calculated. These calculations would offer a detailed picture of the electronic landscape of the molecule, highlighting the key orbital interactions that govern its stability and reactivity.

Awaiting dedicated research, no specific NBO data for 2-Ethoxy-6-(hydroxymethyl)phenol can be presented at this time.

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate the thermodynamic properties of molecules. These calculations can predict standard thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G) at various temperatures.

For 2-Ethoxy-6-(hydroxymethyl)phenol, these theoretical calculations would provide valuable data on its thermal stability and reactivity. For instance, the calculated standard enthalpy of formation would indicate the energy required to form the compound from its constituent elements in their standard states. Furthermore, the temperature dependence of these thermodynamic properties can be modeled to understand the compound's behavior under different thermal conditions. Such data is crucial for predicting the spontaneity of reactions involving this molecule and for optimizing synthesis and application processes.

Currently, there are no published computational studies detailing the specific thermodynamic properties of 2-Ethoxy-6-(hydroxymethyl)phenol.

Acidity (pKa) Prediction for the Phenolic Hydroxyl Group and Related Derivatives

The acidity of the phenolic hydroxyl group, represented by its pKa value, is a fundamental chemical property. Computational methods offer a reliable means of predicting pKa values by calculating the Gibbs free energy change associated with the deprotonation of the phenol (B47542) in a solvent.

A theoretical study on 2-Ethoxy-6-(hydroxymethyl)phenol would involve calculating the Gibbs free energies of both the protonated and deprotonated forms of the molecule in an aqueous environment, often using a polarizable continuum model (PCM). The pKa can then be derived from the calculated free energy of deprotonation. Understanding the acidity is critical for predicting its behavior in biological systems and for its application in various chemical reactions. Comparing the predicted pKa with that of related phenols, such as 2-ethoxyphenol (B1204887) and 2-(hydroxymethyl)phenol, would provide insights into the electronic effects of the ethoxy and hydroxymethyl substituents on the acidity of the phenolic proton.

Specific pKa prediction data for 2-Ethoxy-6-(hydroxymethyl)phenol is not available in the current body of scientific literature.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and conformational flexibility of 2-Ethoxy-6-(hydroxymethyl)phenol are key determinants of its physical and biological properties. Conformational analysis involves exploring the potential energy surface (PES) of the molecule to identify its stable conformers and the energy barriers between them.

This analysis is typically performed by systematically rotating the rotatable bonds, such as those in the ethoxy and hydroxymethyl groups, and calculating the energy at each step. The resulting PES map reveals the low-energy conformations and the transition states connecting them. For 2-Ethoxy-6-(hydroxymethyl)phenol, this would be particularly important for understanding the preferred orientations of the side chains and the nature of the intramolecular hydrogen bonds that stabilize specific conformers. This information is vital for structure-activity relationship studies and for understanding its interaction with biological targets.

Detailed conformational analysis and potential energy surface maps for 2-Ethoxy-6-(hydroxymethyl)phenol have not yet been reported in scientific publications.

Chemical Reactivity and Derivatization Strategies for 2 Ethoxy 6 Hydroxymethyl Phenol

Reactions Involving the Hydroxymethyl Group

The primary alcohol functionality of the hydroxymethyl group is a key site for various derivatization reactions, including oxidation, esterification, etherification, and condensation reactions.

The selective oxidation of the primary alcohol in 2-Ethoxy-6-(hydroxymethyl)phenol can yield either the corresponding aldehyde (2-Ethoxy-6-formylphenol) or carboxylic acid (2-Ethoxy-6-carboxyphenol), depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: The conversion of the hydroxymethyl group to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for this type of selective oxidation of primary alcohols.

Oxidation to Carboxylic Acid: Stronger oxidizing agents are necessary to convert the primary alcohol directly to a carboxylic acid. Potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are effective for this transformation. In some cases, a two-step process involving initial oxidation to the aldehyde followed by further oxidation to the carboxylic acid can be utilized. The conversion of benzoic acid to phenol (B47542) can be achieved using cupric benzoate (B1203000) as a catalyst. researchgate.net

A summary of reagents for the selective oxidation of 2-Ethoxy-6-(hydroxymethyl)phenol is presented in the table below.

| Target Product | Oxidizing Agent | Typical Reaction Conditions |

| 2-Ethoxy-6-formylphenol | Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane (B109758) (DCM) |

| 2-Ethoxy-6-formylphenol | Dess-Martin periodinane | Dichloromethane (DCM) |

| 2-Ethoxy-6-carboxyphenol | Potassium permanganate (KMnO4) | Basic aqueous solution, followed by acidification |

| 2-Ethoxy-6-carboxyphenol | Jones reagent (CrO3/H2SO4) | Acetone |

This table provides examples of common oxidizing agents and is not exhaustive.

The primary alcohol of 2-Ethoxy-6-(hydroxymethyl)phenol can readily undergo esterification and etherification reactions to produce a variety of derivatives.

Esterification: This reaction involves the condensation of the hydroxymethyl group with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) in the presence of an acid catalyst or a coupling agent. For instance, reaction with acetic anhydride (B1165640) would yield 2-ethoxy-6-(acetoxymethyl)phenol.

Etherification: The formation of an ether linkage at the primary alcohol can be achieved through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. For example, treatment with sodium hydride and subsequent addition of methyl iodide would produce 2-Ethoxy-6-(methoxymethyl)phenol.

The aldehyde derivative, 2-Ethoxy-6-formylphenol, obtained from the selective oxidation of the hydroxymethyl group, is a key intermediate for the synthesis of Schiff bases. nih.govresearchgate.net Schiff bases, also known as imines, are formed through the condensation reaction of an aldehyde or ketone with a primary amine. nih.gov These compounds are characterized by the presence of a carbon-nitrogen double bond (azomethine group). nih.gov

The synthesis of a Schiff base from 2-Ethoxy-6-formylphenol typically involves refluxing the aldehyde with a primary amine in an appropriate solvent, such as ethanol (B145695). nih.gov For example, the reaction of (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol is prepared by refluxing a mixture of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde (B3034633) and 2-methoxyaniline in ethanol. nih.gov

Schiff bases derived from salicylaldehydes and their analogs are of significant interest due to their coordination chemistry and potential applications. nih.govscispace.com The resulting Schiff base ligands can coordinate to metal ions through the phenolic oxygen and the imine nitrogen, forming stable metal complexes. scispace.com The electronic and steric properties of the substituent on the imine nitrogen can influence the properties of the resulting Schiff base and its metal complexes.

A variety of primary amines can be used to form Schiff bases with 2-Ethoxy-6-formylphenol, leading to a diverse library of compounds. Some examples of Schiff bases derived from related aldehydes are (E)-2-ethoxy-6-[(2-methoxyphenylimino)methyl]phenol and 2-ethoxy-6-[(E)-(phenylimino)methyl]phenol. researchgate.netsynhet.com

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2-Ethoxy-6-(hydroxymethyl)phenol is another key site for chemical modification, allowing for O-alkylation, O-acylation, and directed ortho-metalation strategies.

The phenolic hydroxyl group can be readily alkylated or acylated to form ether and ester derivatives, respectively.

O-Alkylation: This reaction involves the deprotonation of the phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkylating agent, such as an alkyl halide or a sulfate (B86663). The choice of base and reaction conditions can be crucial to ensure selective O-alkylation over potential C-alkylation. A regioselective O-alkylation of 2-pyridones has been reported using TfOH-catalyzed carbenoid insertion. rsc.org

O-Acylation: The phenolic hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction leads to the formation of a phenyl ester.

Directed Ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this reaction, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the ortho-position, forming an aryllithium intermediate. wikipedia.org This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Both the phenolic hydroxyl group (after protection) and the ethoxy group in 2-Ethoxy-6-(hydroxymethyl)phenol can potentially act as directing metalation groups. The hydroxyl group is a potent DMG, but it must be protected, often as a methoxymethyl (MOM) or other suitable ether, as the acidic proton would otherwise be quenched by the organolithium base. The ethoxy group is a weaker DMG. The presence of two potential directing groups can lead to competition, but generally, the stronger directing group will control the site of lithiation. harvard.edu

Once the ortho-lithiated species is formed, it can react with a variety of electrophiles, allowing for the introduction of functional groups such as:

Halogens (e.g., using C2Cl6 or Br2)

Carbonyl groups (e.g., using DMF for formylation or CO2 for carboxylation)

Alkyl or aryl groups (e.g., through transmetalation and cross-coupling reactions)

Silyl groups (e.g., using TMSCl)

This strategy provides a versatile method for the synthesis of highly substituted and functionalized derivatives of 2-Ethoxy-6-(hydroxymethyl)phenol.

Reactions Involving the Ethoxy Group

The ethoxy group (-OCH2CH3) is an ether linkage that can undergo cleavage under specific conditions. This dealkylation can be a useful synthetic strategy to unmask a second phenolic hydroxyl group, yielding a catechol derivative.

Nucleophilic Substitution at the Ethoxy Position

The cleavage of the ethyl group from the ether linkage in 2-Ethoxy-6-(hydroxymethyl)phenol typically proceeds via nucleophilic substitution at the ethyl group's alpha-carbon. This reaction generally requires harsh conditions and strong reagents due to the relative stability of aryl ethers. The ether oxygen is first protonated by a strong acid, converting the ethoxy group into a better leaving group (an ethoxonium ion). A nucleophile then attacks the less sterically hindered carbon of the C-O bond, which in this case is the ethyl group.

Common reagents for this transformation include strong mineral acids like hydroiodic acid (HI) and hydrobromic acid (HBr), or Lewis acids such as boron tribromide (BBr3). The general mechanism for the acid-catalyzed cleavage is as follows:

Protonation of the ether oxygen: The ether oxygen is protonated by the strong acid, forming a good leaving group.

Nucleophilic attack: A halide ion (I- or Br-) then acts as a nucleophile, attacking the ethyl group and displacing the resulting 2-hydroxy-6-(hydroxymethyl)phenol.

The choice of reagent can influence the reaction conditions and selectivity. For instance, boron tribromide is a powerful reagent for cleaving aryl ethers and often allows for milder reaction conditions compared to strong mineral acids.

Demethylation/Dealkylation Analogues and Their Synthetic Utility

While specific studies on the de-ethylation of 2-Ethoxy-6-(hydroxymethyl)phenol are not extensively documented in readily available literature, the dealkylation of analogous aryl ethers is a well-established transformation with significant synthetic utility. The resulting catechols (1,2-dihydroxybenzenes) are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products.

For example, the demethylation of guaiacol (B22219) (2-methoxyphenol) to produce catechol is an industrially important reaction. Various methods have been developed for this purpose, including the use of strong acids, Lewis acids, and alkali fusion. These methods can be adapted for the de-ethylation of 2-Ethoxy-6-(hydroxymethyl)phenol to produce 3-(hydroxymethyl)catechol. The synthetic utility of such a transformation lies in the introduction of a second hydroxyl group, which can then be further functionalized to create more complex molecules with specific properties.

Electrophilic Aromatic Substitution on the Phenolic Ring

The phenolic ring of 2-Ethoxy-6-(hydroxymethyl)phenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the phenolic hydroxyl and ethoxy groups. The hydroxyl group is a powerful activating group, while the ethoxy group is also strongly activating. The hydroxymethyl group is generally considered to be a weakly deactivating group.

The directing effects of these substituents determine the position of incoming electrophiles. Both the hydroxyl and ethoxy groups are ortho, para-directors. In this molecule, the positions ortho and para to the powerful hydroxyl group are key. The ethoxy group is at one ortho position (position 2), and the hydroxymethyl group is at the other (position 6). The para position (position 4) relative to the hydroxyl group is therefore a likely site for electrophilic attack. The position meta to the hydroxyl group (position 5) is also a potential site, influenced by the ortho, para-directing effect of the ethoxy group.

The interplay of these directing effects can be summarized as follows:

Hydroxyl group (at C1): Strongly activating, directs ortho (C2, C6) and para (C4).

Ethoxy group (at C2): Strongly activating, directs ortho (C1, C3) and para (C5).

Hydroxymethyl group (at C6): Weakly deactivating, generally considered a meta-director relative to itself, but its influence is likely overshadowed by the powerful activating groups.

Considering the combined influence, the most probable positions for electrophilic substitution are C4 and potentially C5 . The C4 position is para to the strongly activating hydroxyl group and meta to the hydroxymethyl group. The C5 position is para to the ethoxy group and meta to the hydroxyl group. The steric hindrance from the existing substituents would also play a role in determining the final product distribution.

Common electrophilic aromatic substitution reactions that could be performed on this substrate include:

| Reaction | Reagents | Expected Product(s) |

| Nitration | Dilute HNO3 | 4-Nitro-2-ethoxy-6-(hydroxymethyl)phenol and/or 5-Nitro-2-ethoxy-6-(hydroxymethyl)phenol |

| Halogenation | Br2 in a non-polar solvent | 4-Bromo-2-ethoxy-6-(hydroxymethyl)phenol and/or 5-Bromo-2-ethoxy-6-(hydroxymethyl)phenol |

| Sulfonation | Concentrated H2SO4 | 2-Ethoxy-6-(hydroxymethyl)phenol-4-sulfonic acid and/or 2-Ethoxy-6-(hydroxymethyl)phenol-5-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | 4-Alkyl-2-ethoxy-6-(hydroxymethyl)phenol and/or 5-Alkyl-2-ethoxy-6-(hydroxymethyl)phenol |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 4-Acyl-2-ethoxy-6-(hydroxymethyl)phenol and/or 5-Acyl-2-ethoxy-6-(hydroxymethyl)phenol |

Design and Synthesis of Novel Functional Derivatives for Specific Chemical Applications

The functional groups of 2-Ethoxy-6-(hydroxymethyl)phenol provide multiple handles for derivatization, allowing for the design and synthesis of novel molecules with specific applications. The hydroxyl and hydroxymethyl groups are particularly amenable to modification.

One common derivatization strategy involves the condensation of the hydroxymethyl group's corresponding aldehyde (3-ethoxysalicylaldehyde) with various amines to form Schiff bases. These Schiff base ligands are known for their ability to coordinate with a wide range of metal ions, forming stable metal complexes. These complexes have potential applications in catalysis, for example, in oxidation and reduction reactions.

Furthermore, the phenolic hydroxyl group can be readily deprotonated to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis to introduce a variety of other alkyl or aryl groups. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for derivatization, such as the formation of imines, esters, or amides.

By strategically modifying these functional groups, a diverse library of derivatives can be synthesized. For instance, the introduction of long alkyl chains could enhance solubility in non-polar media, while the incorporation of chiral moieties could lead to the development of asymmetric catalysts. The synthesis of polymeric materials is also conceivable through reactions involving the hydroxyl and hydroxymethyl groups. While specific examples of the derivatization of 2-Ethoxy-6-(hydroxymethyl)phenol for defined chemical applications are not widespread in the literature, the reactivity of its functional groups suggests a broad potential for the creation of new and valuable chemical entities.

Applications and Role in Advanced Chemical Synthesis

Building Block in Complex Organic Synthesis

The distinct functionalities of 2-ethoxy-6-(hydroxymethyl)phenol, namely the phenolic hydroxyl, the hydroxymethyl group, and the ethoxy group, provide multiple reaction sites. This allows for its versatile use as a starting material or intermediate in the synthesis of more complex molecules.

Precursor for the Construction of Multi-Ring Phenolic Architectures

The phenolic and hydroxymethyl groups on 2-ethoxy-6-(hydroxymethyl)phenol are key to its role as a precursor for multi-ring phenolic structures. The hydroxyl groups can participate in condensation reactions, while the aromatic ring can undergo electrophilic substitution, enabling the formation of larger, more complex phenolic architectures. These structures are of interest in materials science and medicinal chemistry.

Intermediate in the Synthesis of Polymeric Materials and Resins (e.g., Boron-Modified Phenolic Resins)

2-Ethoxy-6-(hydroxymethyl)phenol can serve as a monomer or a modifying agent in the synthesis of polymers and resins. A notable application is in the preparation of boron-modified phenolic resins (BMPRs). scielo.br Phenolic resins, synthesized from the reaction of phenols with formaldehyde (B43269), are known for their high thermal stability and flame retardant properties. scielo.brresearchgate.net The incorporation of boron into the phenolic resin backbone can further enhance these properties. scielo.brmdpi.com

One synthetic strategy involves the reaction of a phenol (B47542) with formaldehyde to form a hydroxymethylated phenol, such as salicyl alcohol, which is then reacted with boric acid. redalyc.org This method, known as the Formalin method, can be adapted using 2-ethoxy-6-(hydroxymethyl)phenol to introduce both the ethoxy group and the reactive sites for polymerization and boron incorporation. The reaction is typically carried out in a solvent like toluene (B28343) under reflux. scielo.brredalyc.org The resulting boron-modified resins exhibit improved thermo-oxidative stability compared to conventional phenol-formaldehyde resins. scielo.br

| Property | Description | Reference |

| Enhanced Thermal Stability | The introduction of boron into the phenolic resin matrix leads to higher char yield upon pyrolysis and improved resistance to high temperatures. | scielo.br |

| Flame Retardancy | Phenolic resins inherently possess flame retardant characteristics, which can be augmented by boron modification. | scielo.br |

| Improved Mechanical Properties | Boron-modified resins have shown superior mechanical properties when used in composites with carbon and silicon fibers. | scielo.brresearchgate.net |

Scaffold for the Development of Ligands for Metal Complexes

The phenolic oxygen and the oxygen of the hydroxymethyl group in 2-ethoxy-6-(hydroxymethyl)phenol can act as donor atoms for coordination with metal ions. This makes the molecule a suitable scaffold for designing and synthesizing ligands for metal complexes. By modifying the hydroxymethyl group or introducing other functional groups to the aromatic ring, the coordination properties of the resulting ligand can be tailored to specific metal ions and applications, such as catalysis or materials science.

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry and materials science to understand how the chemical structure of a compound influences its properties. 2-Ethoxy-6-(hydroxymethyl)phenol provides a versatile platform for generating analogues for such studies due to the synthetic accessibility and modifiability of its functional groups. smolecule.com

The phenolic hydroxyl group can be etherified or esterified. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups through substitution reactions. The ethoxy group can also be modified, although it is generally less reactive. These modifications allow for systematic changes to the molecule's steric and electronic properties, which is fundamental for SAR investigations. nih.govbirmingham.ac.uk For example, a series of 2,6-disubstituted phenol derivatives have been synthesized and evaluated, demonstrating the importance of substitution patterns on biological activity. nih.gov

| Modification Site | Potential Reactions | Resulting Functional Group |

| Phenolic -OH | Etherification, Esterification | Ether, Ester |

| Hydroxymethyl -CH2OH | Oxidation, Substitution | Aldehyde, Carboxylic Acid, Halide, Amine |

| Aromatic Ring | Electrophilic Substitution | Halogenation, Nitration, Sulfonation |

Contribution to Mechanistic Organic Chemistry Studies

The structural features of 2-ethoxy-6-(hydroxymethyl)phenol and its derivatives make them suitable for investigating fundamental mechanistic concepts in organic chemistry, such as intramolecular proton transfer.

Intramolecular Proton Transfer Investigations

Derivatives of 2-ethoxy-6-(hydroxymethyl)phenol, particularly Schiff bases formed by the condensation of a related aldehyde with a primary amine, are excellent models for studying intramolecular proton transfer (IPT). researchgate.netresearchgate.net In these systems, a proton can transfer from the phenolic hydroxyl group to the imine nitrogen. This process can be influenced by factors such as solvent polarity and temperature. researchgate.netresearchgate.net

For instance, studies on (E)-2-ethoxy-6-[(2-methoxyphenylimino)methyl]phenol have utilized techniques like X-ray diffraction and DFT calculations to investigate the proton transfer process. researchgate.net Such studies provide valuable insights into the energetics and dynamics of hydrogen bonding and proton transfer, which are fundamental processes in many chemical and biological systems. nih.govnih.gov

Analytical Methodologies for Detection and Quantification of 2 Ethoxy 6 Hydroxymethyl Phenol and Its Derivatives

Chromatographic Techniques for Separation and Analysis

Chromatography is a powerful separation technique that allows for the isolation of 2-Ethoxy-6-(hydroxymethyl)phenol and its related compounds from complex mixtures. The choice of chromatographic method often depends on the volatility and polarity of the analytes, as well as the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. However, due to the presence of polar hydroxyl and phenolic groups, direct analysis of 2-Ethoxy-6-(hydroxymethyl)phenol by GC-MS can be challenging, leading to poor peak shape and low sensitivity. To overcome these limitations, derivatization is a critical step. nih.gov

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis. Common derivatization strategies for phenolic compounds include silylation and methylation. nih.gov Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens in the hydroxyl and phenolic groups with trimethylsilyl (B98337) (TMS) groups. nih.gov This process reduces the polarity of the molecule, improving its chromatographic behavior and producing characteristic mass spectra that aid in identification. nih.govnih.gov A dual derivatization approach, sequentially using methyl and trimethylsilyl derivatives, can also be employed to determine the number of reactive hydroxyl groups and the molecular weight of the parent phenol (B47542). nih.gov

The use of comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers even greater separation power and sensitivity compared to traditional GC-MS, which is particularly beneficial for analyzing complex samples like exhaled breath. mdpi.com While GCxGC-MS is excellent for detecting a multitude of compounds in challenging matrices, quantification can be difficult and requires optimization for each specific compound of interest. mdpi.com

Table 1: GC-MS Derivatization Agents for Phenolic Compounds

| Derivatization Agent | Abbreviation | Target Functional Groups | Key Advantages |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl, Phenolic | Effective for silylating phenols, improves volatility and thermal stability. nih.gov |

| O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl, Phenolic | Another common silylating agent with good derivatization potential for phenols. nih.gov |

| (S)-2-phenylbutyryl chloride | Hydroxyl | Used for chiral derivatization to separate enantiomers. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For the analysis of 2-Ethoxy-6-(hydroxymethyl)phenol and its derivatives in complex biological and environmental matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an invaluable tool. epa.govresearchgate.net This technique is particularly well-suited for non-volatile and thermally labile compounds that are not amenable to GC-MS analysis without derivatization. epa.gov LC-MS/MS combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov

A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the sample can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. researchgate.netnih.govnih.gov This is a particularly important consideration when analyzing complex samples such as shellfish, urine, plasma, or serum. nih.govnih.gov Various strategies can be employed to mitigate matrix effects, including thorough sample preparation, the use of appropriate internal standards, and method optimization. researchgate.netnih.gov The choice of ionization polarity (positive or negative mode) can also influence the specificity and susceptibility to ion suppression. nih.gov It is crucial to use authentic, structurally identical metabolite standards for accurate quantification, as using the parent compound as a reference can lead to significant over- or underestimation. researchgate.net

Table 2: Comparison of Ionization Techniques in LC-MS

| Ionization Technique | Abbreviation | Principle | Suitability | Susceptibility to Matrix Effects |

| Electrospray Ionization | ESI | Ionization occurs from a fine, charged spray of liquid. | Polar molecules, high molecular weight compounds. researchgate.net | More susceptible to ion suppression. nih.gov |

| Atmospheric Pressure Chemical Ionization | APCI | Ionization is induced by corona discharge in the gas phase. | Less polar, more volatile compounds. | Generally less susceptible to ion suppression than ESI. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of phenolic compounds, including those structurally related to 2-Ethoxy-6-(hydroxymethyl)phenol. sielc.comsielc.comnih.gov HPLC methods often utilize reverse-phase (RP) columns, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comsielc.com

For the analysis of compounds like 2-ethoxy-4-methyl-phenol and 2-ethoxy-4-(methoxymethyl)-phenol, a simple mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or formic acid can be used. sielc.comsielc.com The choice of acid is important; formic acid is preferred for applications where the HPLC system is coupled to a mass spectrometer (MS) because it is volatile. sielc.comsielc.com The detection is typically performed using a UV detector at a specific wavelength, or with more universal detectors like evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD). sielc.com

HPLC methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com The development of a quantitative HPLC method involves a selective hydrolysis step, followed by a reaction to form a colored adduct that can be measured by absorbance at a specific wavelength, as demonstrated in the analysis of hexeneuronic acid groups in chemical pulps. diva-portal.org

Advanced Sample Preparation and Derivatization Protocols for Enhanced Analytical Performance

Effective sample preparation is a critical prerequisite for reliable and accurate chromatographic analysis. The primary goals of sample preparation are to remove interfering substances from the matrix, concentrate the analyte of interest, and convert the analyte into a form that is suitable for the chosen analytical instrument.

Solid-Phase Extraction (SPE) Techniques for Concentration and Cleanup

Solid-phase extraction (SPE) is a widely used sample preparation technique for the selective extraction and concentration of analytes from complex liquid samples. nih.govnih.gov It is particularly effective for cleaning up samples prior to chromatographic analysis, thereby reducing matrix effects. researchgate.netnih.gov The technique involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the adsorbent, while interfering compounds are washed away. The analyte is then eluted with a small volume of a suitable solvent. researchgate.net

A variety of sorbents can be used in SPE, including silica-based, polymeric, carbon-based, and functionalized materials. nih.gov For the extraction of phenols, multi-walled carbon nanotubes have been successfully used as an SPE adsorbent. nih.gov The choice of sorbent depends on the properties of the analyte and the matrix. SPE is a selective technique, but care must be taken to avoid blockage of the cartridges. researchgate.net In some cases, simple sample dilution may be more effective than SPE in minimizing matrix interference, especially when combined with a robust chromatographic method. nih.gov

On-Column and Solid-Phase Derivatization Approaches

In addition to pre-analysis derivatization in a vial, derivatization can also be performed directly on the analytical column (on-column derivatization) or on a solid-phase extraction cartridge (solid-phase derivatization). These approaches can offer advantages in terms of reduced sample handling, minimized reagent consumption, and improved reaction efficiency.

On-column derivatization involves injecting the analyte and the derivatizing reagent simultaneously or sequentially onto the GC column. The high temperature of the injection port and the column facilitates the derivatization reaction.

Solid-phase derivatization combines the cleanup and derivatization steps. The analyte is first retained on an SPE cartridge, and then the derivatizing reagent is passed through the cartridge to react with the bound analyte. This approach can be highly selective and can reduce the presence of excess derivatizing reagent and byproducts in the final extract.

These advanced derivatization strategies, coupled with powerful chromatographic and mass spectrometric techniques, provide the necessary tools for the sensitive and accurate analysis of 2-Ethoxy-6-(hydroxymethyl)phenol and its derivatives in a wide range of applications.

Optimization of Derivatizing Reagents and Reaction Conditions for Specific Analytes

The detection and quantification of phenolic compounds such as 2-Ethoxy-6-(hydroxymethyl)phenol and its derivatives are often enhanced through derivatization. This process involves chemically modifying the analyte to produce a new compound with properties that are more suitable for a specific analytical method, such as increased volatility for gas chromatography or a strong chromophore for spectrophotometric detection. The optimization of derivatizing reagents and reaction conditions is a critical step in developing a robust and sensitive analytical method.

For phenolic compounds, a widely utilized derivatization technique for spectrophotometric analysis is the reaction with 4-aminoantipyrine (B1666024) (4-AAP). researchgate.netresearchgate.netepa.gov This reaction, in the presence of an oxidizing agent like potassium ferricyanide, results in the formation of a colored product that can be quantified using a spectrophotometer. epa.govimpactfactor.org The optimization of this derivatization process involves a systematic evaluation of several key parameters to ensure complete reaction and maximum color development. These parameters typically include:

pH of the reaction medium: The pH is a crucial factor as it influences the reactivity of the phenolic hydroxyl group. For the 4-AAP reaction, an alkaline pH, typically around 10, is required to facilitate the formation of the colored antipyrine (B355649) dye. epa.gov

Concentration of 4-aminoantipyrine: An adequate concentration of the derivatizing agent is necessary to ensure that all phenolic molecules in the sample react. A surplus of the reagent is often used. researchgate.net

Concentration of the oxidizing agent: The choice and concentration of the oxidizing agent, such as potassium ferricyanide, are optimized to ensure efficient oxidative coupling without causing degradation of the resulting dye. researchgate.net

Reaction time and temperature: The time required for the reaction to reach completion and the temperature at which it is carried out are important for reproducibility. For many phenolic compounds, the reaction with 4-AAP is rapid at room temperature. researchgate.net

The following table summarizes the typical reaction conditions that are optimized for the derivatization of phenols using 4-aminoantipyrine, which would be applicable to 2-Ethoxy-6-(hydroxymethyl)phenol.

| Parameter | Typical Optimized Range/Condition | Purpose of Optimization |

| pH | 9.8 - 10.2 | To ensure the phenolic hydroxyl group is sufficiently deprotonated for the reaction to proceed. |

| 4-Aminoantipyrine (4-AAP) Concentration | 2 g/L solution | To provide a molar excess of the reagent, driving the reaction to completion. |

| Potassium Ferricyanide Concentration | 8 g/L solution | To act as an efficient oxidizing agent for the coupling reaction. |

| Reaction Time | 3 - 15 minutes | To allow for maximum color development and a stable absorbance reading. |

| Temperature | Room Temperature (approx. 20-25°C) | For convenient and reproducible reaction conditions. |

Other derivatizing agents are also employed for the analysis of phenols, particularly for chromatographic methods. Silylation reagents, such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), are used to increase the volatility and thermal stability of phenolic compounds for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netnih.gov Acylation reagents can also be used to form ester derivatives. nih.gov The optimization of these derivatization reactions would involve adjusting parameters such as reagent volume, reaction temperature, and time to achieve a complete and clean conversion to the desired derivative.

Spectrophotometric Detection Methods (e.g., UV-Vis based)

Spectrophotometric methods, particularly those based on Ultraviolet-Visible (UV-Vis) absorbance, are widely used for the quantification of phenolic compounds due to their simplicity, cost-effectiveness, and speed. ijset.inajpaonline.com Phenolic compounds inherently absorb UV light due to the presence of the aromatic ring, making direct UV-Vis spectrophotometry a viable analytical approach. sun.ac.zaresearchgate.net

The quantification of 2-Ethoxy-6-(hydroxymethyl)phenol using direct UV-Vis spectrophotometry would involve measuring its absorbance at a specific wavelength where it exhibits maximum absorption (λmax). To determine the concentration of the analyte in a sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. ijset.in The concentration of the unknown sample is then determined by interpolating its absorbance value on the calibration curve.

For enhanced sensitivity and to overcome interference from other UV-absorbing compounds in a complex matrix, derivatization is often coupled with spectrophotometric detection, as discussed in the previous section. The reaction of 2-Ethoxy-6-(hydroxymethyl)phenol with 4-aminoantipyrine produces a colored complex that absorbs in the visible region of the electromagnetic spectrum, typically around 500 nm. impactfactor.org This shifts the measurement to a wavelength where fewer compounds interfere, thereby increasing the selectivity of the method.

The following table outlines the key aspects of a typical UV-Vis spectrophotometric method for the quantification of a phenolic compound, which would be applicable to 2-Ethoxy-6-(hydroxymethyl)phenol.

| Parameter | Description |

| Wavelength of Maximum Absorbance (λmax) | The specific wavelength at which the analyte (or its derivative) absorbs the most light. This is determined by scanning a solution of the compound across a range of wavelengths. For phenolic compounds, this is often in the UV region (e.g., around 280 nm). researchgate.net For the 4-AAP derivative, this is in the visible region (e.g., 500 nm). impactfactor.org |

| Calibration Curve | A graph of absorbance versus the concentration of a series of standard solutions. A linear relationship, as described by the Beer-Lambert law, is typically observed within a certain concentration range. ijset.in |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a particular wavelength. It is the constant in the Beer-Lambert law and is determined from the slope of the calibration curve. |